molecular formula C11H21ClN2O2 B1524768 tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride CAS No. 1481613-19-7

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride

Cat. No.: B1524768
CAS No.: 1481613-19-7
M. Wt: 248.75 g/mol
InChI Key: SOWIWXWBCDDZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Conformational Dynamics

The molecular geometry of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride is defined by its distinctive spirocyclic architecture, where two ring systems share a common quaternary carbon center. The parent diazaspiro[3.4]octane core consists of a three-membered azetidine ring fused to a five-membered pyrrolidine ring through the spiro carbon, creating a rigid bicyclic framework with the molecular formula C6H12N2 for the core structure. This spiro junction constrains the overall molecular geometry while allowing for specific conformational movements within individual ring systems.

The conformational dynamics of the compound are primarily governed by the ring pucker preferences of both the azetidine and pyrrolidine components. Computational analysis reveals that the azetidine ring exhibits limited flexibility due to its high ring strain, typically adopting a nearly planar geometry with slight puckering. In contrast, the five-membered pyrrolidine ring demonstrates greater conformational freedom, capable of adopting envelope conformations where one carbon atom lies out of the plane formed by the other four ring atoms. These conformational preferences are crucial for understanding the compound's biological activity and reactivity patterns.

The tert-butyl carboxylate substituent introduces additional conformational considerations through rotation around the nitrogen-carbonyl bond and the carbonyl-oxygen ester linkage. The bulky tert-butyl group preferentially adopts conformations that minimize steric interactions with the spirocyclic core, resulting in specific preferred rotational states that influence the overall molecular shape. The presence of the hydrochloride salt further affects the conformational landscape by introducing electrostatic interactions between the protonated nitrogen and the chloride counterion.

Temperature-dependent conformational behavior has been observed in related diazaspiro compounds, suggesting that thermal energy can facilitate interconversion between different ring conformations. These dynamic processes occur on millisecond timescales and contribute to the compound's ability to adopt multiple bioactive conformations, which is particularly relevant for its interactions with biological targets.

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWIWXWBCDDZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481613-19-7
Record name tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Route

A common laboratory and industrial synthesis involves the following key steps:

  • Starting Material: The free base 2,6-diazaspiro[3.4]octane, which contains the spiro-fused bicyclic amine core.
  • Protection of the Amine: Reaction with tert-butyl chloroformate (Boc-Cl) in an aprotic solvent such as dichloromethane at low temperature (0–5°C) to selectively protect the nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Salt Formation: Treatment of the Boc-protected amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

This method provides a high-purity product (≥97%) suitable for pharmaceutical applications.

Detailed Reaction Conditions

Step Reagents & Conditions Purpose Notes
1 2,6-Diazaspiro[3.4]octane + tert-butyl chloroformate Boc protection of amine Conducted in dichloromethane at 0–5°C to avoid side reactions
2 Addition of HCl (gas or solution) Formation of hydrochloride salt Improves solubility and handling

Alternative Synthetic Approaches

  • Cyclization Route: Some methods start from hydrazide intermediates reacting with methyl isothiocyanate, followed by base treatment and catalytic hydrogenation (Raney nickel) to form the spirocyclic structure before Boc protection.
  • Industrial Scale-Up: Use of automated reactors and continuous flow systems to optimize yield and purity, with careful control of temperature and reagent stoichiometry.

Reaction Analysis and Mechanistic Insights

The key chemical transformations involved include:

  • Nucleophilic Substitution: The amine nitrogen attacks the electrophilic carbon of tert-butyl chloroformate, forming the Boc-protected amine.
  • Cyclization: In alternative routes, base-induced cyclization leads to the formation of the diazaspiro bicyclic core.
  • Hydrogenation: Raney nickel catalyzed hydrogenation reduces intermediates to the desired spirocyclic amine.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Outcome/Remarks
Solvent Dichloromethane (CH2Cl2) Good solubility, inert environment
Temperature 0–5°C Minimizes side reactions
Reagent Stoichiometry 1 eq. 2,6-diazaspiro[3.4]octane : 1.1 eq. Boc-Cl Slight excess Boc-Cl ensures complete protection
Reaction Time 1–3 hours Sufficient for complete conversion
Workup Acidification with HCl to form hydrochloride salt Enhances solubility and stability
Purity ≥97% Suitable for pharmaceutical use

Research Findings and Optimization

  • Temperature Control: Maintaining low temperature during Boc protection is critical to prevent decomposition or overreaction.
  • Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reagents and maintain reaction homogeneity.
  • Salt Formation: Conversion to hydrochloride salt improves solubility in polar solvents, which is beneficial for subsequent coupling reactions in drug synthesis.
  • Storage Conditions: The hydrochloride salt should be stored at 2–8°C under inert atmosphere to prevent hydrolysis of the Boc group and maintain reproducibility in experiments.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines or alcohols). The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of ketohexokinase (KHK), it binds to the enzyme’s active site, preventing the conversion of fructose to fructose-1-phosphate. This inhibition can have therapeutic implications for conditions such as diabetes and obesity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride include:

Compound Name CAS Number Molecular Formula Key Structural Differences Purity Price (1g) Suppliers
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1227382-01-5 C₁₀H₁₆N₂O₅ Smaller spiro[3.3]heptane scaffold 97% 1,107.00 € 4+
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate 1359655-84-7 C₁₂H₂₀N₂O₅ Carboxylate group at position 6 (vs. 2) 95% Not listed 1+
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 236406-55-6 C₁₂H₂₂ClN₂O₂ Expanded spiro[3.5]nonane scaffold 98% ~800.00 € 12+
(S)-6,6-Dimethylpiperidin-3-amine hydrochloride 1073556-40-7 C₁₀H₁₃ClFN Non-spiro, planar piperidine backbone 95% 196.00 € 1+

Key Observations :

  • Ring Size and Rigidity: The spiro[3.4]octane scaffold offers intermediate rigidity compared to spiro[3.3]heptane (smaller, higher strain) and spiro[3.5]nonane (larger, more flexible) . This impacts solubility and metabolic stability.
  • Positional Isomerism: The carboxylate group’s position (2 vs.
  • Cost: The main compound is priced significantly higher (1,107.00 €/g) than non-spiro analogues like (S)-6,6-dimethylpiperidin-3-amine hydrochloride (196.00 €/g), reflecting its synthetic complexity and niche applications .

Biological Activity

Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride (CAS Number: 885270-84-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Boiling Point : 301.3 °C at 760 mmHg
  • Physical Form : Solid
  • Purity : Typically around 95% to 97% .

Synthesis and Derivatives

Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is synthesized through various methods involving the functionalization of the diazaspiro core. This compound serves as a building block for synthesizing other derivatives with enhanced biological activities, such as inhibitors for key enzymes involved in metabolic disorders .

Antitubercular Activity

Recent studies have demonstrated that derivatives of the diazaspiro core exhibit significant antitubercular activity. A notable compound derived from this scaffold showed a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating potent efficacy .

Enzyme Inhibition

Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate has been identified as a precursor for synthesizing ketohexokinase (KHK) inhibitors, which are being explored for their potential in treating diabetes and obesity . Additionally, it has been implicated in the development of inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), both of which play crucial roles in various diseases including cancer and metabolic disorders .

Neuropharmacological Effects

The compound has also been studied for its interaction with dopamine receptors, particularly the D3 receptor, which is relevant in the context of neuropsychiatric disorders. This interaction suggests potential applications in treating conditions such as schizophrenia and addiction .

Case Study 1: Antitubercular Compound Synthesis

A study explored a series of nitrofuran carboxamide derivatives based on the diazaspiro framework. Among twelve synthesized compounds, two exhibited remarkable antitubercular activity with MIC values significantly lower than conventional treatments. The structure-activity relationship indicated that specific peripheral modifications greatly influenced biological efficacy .

Case Study 2: KHK Inhibitors

Research into KHK inhibitors derived from tert-butyl 2,6-diazaspiro[3.4]octane has shown promising results in preclinical models of diabetes. These compounds demonstrated reduced glucose levels and improved metabolic profiles in diabetic mice, highlighting their potential therapeutic benefits .

Data Summary Table

Biological Activity Target/Pathway MIC/IC50 Values Reference
AntitubercularMycobacterium tuberculosis H37Rv0.016 μg/mL
KHK InhibitionKetohexokinaseIC50 not specified
NAMPT InhibitionNicotinamide PhosphoribosyltransferaseIC50 not specified
D3 Receptor AntagonismDopamine D3 ReceptorIC50 not specified

Q & A

Q. What are the key physicochemical properties of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride, and how are they experimentally determined?

The compound (CAS: 885270-84-8) has a molecular formula of C11H20N2O2·HCl and a molecular weight of 248.75 g/mol (including HCl). Key properties include:

PropertyMethod/Data SourceReference
Melting pointNot reported in literature
SolubilityLikely polar aprotic solvents (e.g., DMF, DMSO)
StabilityStore at 2–8°C in airtight containers

Q. Experimental determination :

  • HPLC/LC-MS : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .
  • NMR spectroscopy : Confirm spirocyclic structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., sp<sup>3</sup>-hybridized carbons in the bicyclic system) .

Q. What synthetic routes are commonly used to prepare this spirocyclic compound?

The compound is synthesized via:

Boc protection : Reaction of the free amine precursor with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) or THF, followed by HCl salt formation .

Cyclization strategies : Intramolecular ring-closing reactions catalyzed by palladium or copper to form the spiro[3.4]octane core .

Q. Key steps :

  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane).
  • Salt formation using HCl in diethyl ether .

Q. What safety precautions are required for handling this compound?

Hazard classification :

  • H302 (Harmful if swallowed)
  • H315/H319 (Skin/eye irritation)
  • H335 (Respiratory irritation) .

Q. Handling protocols :

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can crystallographic methods elucidate the conformational dynamics of this spirocyclic system?

Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water. Use SHELX software for structure refinement .
  • Torsion angle analysis : Compare experimental bond angles with DFT-optimized geometries to assess ring strain .

Q. Key findings :

  • The spirocyclic core adopts a chair-like conformation, minimizing steric hindrance between the diaza groups .

Q. How can researchers design analogs to study structure-activity relationships (SAR) in medicinal chemistry?

Strategies :

  • Core modifications : Introduce substituents at the 3- or 4-position of the spirooctane ring to modulate steric/electronic effects .
  • Boc deprotection : Generate free amines for conjugation with pharmacophores (e.g., sulfonamides, acyl groups) .

Q. Example :

  • Replace tert-butyl with benzyl (CAS: 1352926-14-7) to enhance lipophilicity .

Q. What analytical techniques are optimal for detecting degradation products under varying storage conditions?

Approach :

  • Forced degradation studies : Expose the compound to heat (40°C), light, and humidity.
  • LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragmentation patterns .

Q. Critical parameters :

  • Column: C18, 2.6 µm, 100 Å.
  • Mobile phase: 0.1% formic acid in water/acetonitrile gradient .

Q. How can conflicting spectral data (e.g., NMR shifts) from different sources be resolved?

Resolution strategies :

Cross-validate with computational chemistry : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Solvent standardization : Ensure all spectra are acquired in the same deuterated solvent (e.g., DMSO-d6 vs. CDCl3) .

Q. What methodologies are recommended for studying its interactions with biological targets (e.g., enzymes, receptors)?

Experimental workflows :

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to immobilized proteins.
  • Cellular assays : Use HEK293 cells transfected with target receptors to assess functional activity (e.g., cAMP modulation) .

Q. Challenges :

  • Low solubility may require DMSO stocks (<1% v/v) to avoid cytotoxicity .

Q. How can salt forms (e.g., hydrochloride vs. oxalate) impact pharmacokinetic properties?

Comparative analysis :

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Bioavailability : Conduct in vivo PK studies in rodent models to compare AUC and Cmax.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 2
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.